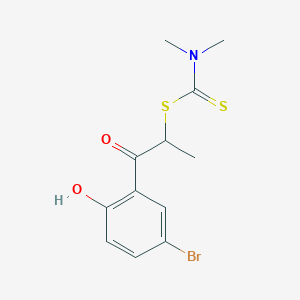
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester typically involves the cyclization and condensation of haloketones with thioamide. This process is considered one of the most popular methods for synthesizing thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the production of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Known for their antimicrobial activity.
Imidazolothiazoles: Studied for their potential anticancer properties.
Benzothiazoles: Investigated for their anticonvulsant activity.
Uniqueness
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)12-6-7(14)13-8-11-4-5-17-8/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBEMMYRJXTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B5078505.png)
![3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5078517.png)
![4-iodo-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide](/img/structure/B5078520.png)
![N-[(2-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5078526.png)

![2-{[5-(mesityloxy)pentyl]amino}ethanol](/img/structure/B5078532.png)
![1-{4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B5078537.png)
![N-(2,5-dichlorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5078549.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5078565.png)

![1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B5078587.png)

![ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5078597.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5078608.png)
